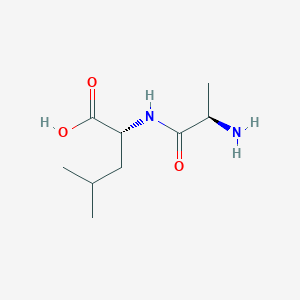

H-D-Ala-D-leu-OH

描述

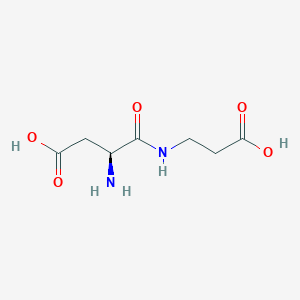

H-D-Ala-D-leu-OH is a peptide or amino acid derivative with the chemical structure this compound. In this structure, “H” represents the N-terminal end of the peptide chain, followed by the amino acid residues D-alanine (D-Ala) and D-leucine (D-Leu), and “OH” represents the C-terminal end, indicating a free hydroxyl group . Peptides like this compound can be synthesized and used in various biochemical and pharmaceutical research applications, such as studying peptide-protein interactions or as building blocks for larger peptide or protein constructs .

作用机制

Target of Action

H-D-Ala-D-leu-OH is a dipeptide consisting of D-alanine (D-Ala) and D-leucine (D-Leu) . Dipeptides like this compound can be used in various biochemical and pharmaceutical research applications, such as studying peptide-protein interactions . Glycopeptides, a class of antibiotics that include compounds with similar structures, target Gram-positive pathogens and arrest bacterial cell wall biosynthesis by binding to the acyl-D-alanyl-D-alanine terminus of the nascent peptidoglycan .

Mode of Action

It’s known that glycopeptides, which have similar structures, inhibit cell growth and division by blocking the extracellular polymerization of the nascent peptidoglycan . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

D-leu, one of the components of this compound, has been reported to upregulate the expression of heme-oxygenase-1 (ho-1) and superoxide dismutase2 (sod2) in ovaries . These enzymes play crucial roles in the body’s response to oxidative stress.

Pharmacokinetics

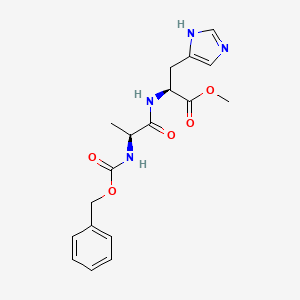

A study on a similar opioid peptide, h-tyr-d-ala-gly-phe-d-leu-oh (dadle), and its cyclic prodrugs showed that the prodrugs exhibited similar pharmacokinetic properties and improved stability compared to dadle in rat blood . This increased stability led to higher plasma concentrations of DADLE after intravenous administration of the prodrugs compared to DADLE alone .

Result of Action

D-leu, one of the components of this compound, has been reported to mitigate oocyte maturation failure and inhibit the increase of alanine aminotransferase levels induced by restraint stress .

生化分析

Biochemical Properties

H-D-Ala-D-leu-OH plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and protein interactions. This dipeptide can interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can serve as a substrate for peptidases, which cleave peptide bonds, thereby affecting the overall peptide structure and function . Additionally, this compound can interact with transport proteins, facilitating its movement across cellular membranes.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function. For example, this compound may modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, such as enzymes and receptors. This dipeptide can act as an enzyme inhibitor or activator, depending on the specific context. For instance, this compound may inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this dipeptide is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its activity . Long-term exposure to this compound may result in alterations in cellular function, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. In some cases, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage . It is essential to determine the appropriate dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. This dipeptide can be metabolized by peptidases, which cleave the peptide bonds, releasing the individual amino acids . These amino acids can then enter various metabolic pathways, contributing to the overall metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the dipeptide across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its activity and function, as it may accumulate in specific tissues or organelles.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This dipeptide may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with various biomolecules and exert its effects.

准备方法

Synthetic Routes and Reaction Conditions

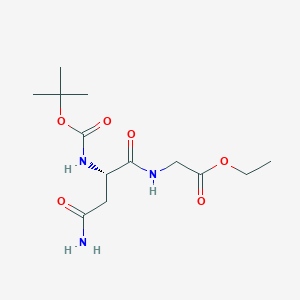

The synthesis of H-D-Ala-D-Leu-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

化学反应分析

Types of Reactions

H-D-Ala-D-Leu-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions can occur at the amino or carboxyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .

科学研究应用

H-D-Ala-D-Leu-OH has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of larger peptides and proteins.

Biology: Studied for its role in peptide-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, such as in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays

相似化合物的比较

Similar Compounds

D-alanyl-D-leucine: Another dipeptide with similar structural features.

D-alanyl-D-phenylalanine: A dipeptide with a different amino acid residue but similar peptide bond structure

Uniqueness

H-D-Ala-D-Leu-OH is unique due to its specific combination of D-alanine and D-leucine residues, which confer distinct biochemical properties. This combination can result in unique interactions with biological targets and specific applications in research and industry .

属性

IUPAC Name |

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426310 | |

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67392-69-2 | |

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)